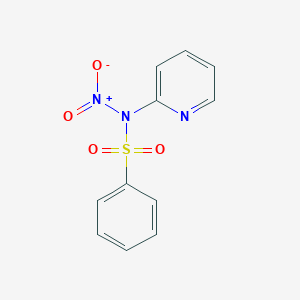

4-Nitro-N-2-pyridinylbenzenesulfonamide

Description

4-Nitro-N-2-pyridinylbenzenesulfonamide is a benzenesulfonamide derivative featuring a nitro group at the para position of the benzene ring and a 2-pyridinyl substituent bonded to the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides, which are characterized by their sulfonyl group linked to an amine.

Properties

CAS No. |

1028-11-1 |

|---|---|

Molecular Formula |

C11H9N3O4S |

Molecular Weight |

279.27 g/mol |

IUPAC Name |

N-nitro-N-pyridin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)13(11-8-4-5-9-12-11)19(17,18)10-6-2-1-3-7-10/h1-9H |

InChI Key |

IGIJCSLARMNSOO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |

Other CAS No. |

1028-11-1 |

Synonyms |

4-NITRO-N-2-PYRIDINYL-BENZENESULPHONAMIDE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and chemical properties of benzenesulfonamides are highly dependent on substituent positions and electronic effects. Below is a comparison of key analogs:

Key Observations :

- Nitro Position : Para-nitro derivatives (e.g., 4-nitro analogs) exhibit stronger electron-withdrawing effects, which may stabilize the sulfonamide group against hydrolysis compared to ortho-nitro isomers .

- Pyridinyl vs. Pyridinium : The neutral pyridinyl group in the target compound likely offers better membrane permeability than charged pyridinium derivatives, which may favor ionic interactions in aqueous environments .

- Amino vs. Nitro: 4-Amino analogs (e.g., 4-amino-N-2-pyridinylbenzenesulfonamide) demonstrate higher reactivity in nucleophilic substitution reactions due to the electron-donating amino group, whereas nitro derivatives are more electrophilic .

Physicochemical Properties

- Solubility : Charged derivatives (e.g., pyridinium salts) exhibit higher aqueous solubility, whereas neutral pyridinyl derivatives may require organic solvents .

- Thermal Stability : Nitro groups enhance thermal stability, as seen in crystalline 4-nitrobenzenesulfonamides with high melting points (>200°C) .

Preparation Methods

Synthesis of 4-Nitrobenzenesulfonyl Chloride

The preparation of 4-nitrobenzenesulfonyl chloride serves as a critical precursor for subsequent sulfonamide formation. A patented method (CN101570501B) outlines a two-step industrial process:

-

Disulfide Formation : Sodium sulfide (Na₂S) and sulfur are refluxed in methanol to form sodium disulfide (Na₂S₂), which reacts with 4-nitrochlorobenzene at 70–75°C. This yields disulfide intermediates with a purity of 80% and a yield of 97–98%.

-

Chlorination and Sulfonation : The disulfide is treated with chlorine gas in dichloroethane, followed by reaction with thionyl chloride (SOCl₂) in dimethylformamide (DMF). This step produces 4-nitrobenzenesulfonyl chloride with a yield of 91.6% and a purity of 99.4%.

Ullmann-Type Coupling of Halopyridines and Sulfonamides

Reaction Mechanism and Optimization

The Ullmann coupling, a copper-catalyzed aryl amination, offers an alternative route. ScienceDirect reports the condensation of 2-chloro-5-nitropyridine with benzenesulfonamide under Ullmann conditions:

-

Catalyst : Copper powder or Cu(I) salts

-

Solvent : Hydrochloric acid/ethanol mixture

-

Temperature : Reflux (≈100°C)

-

Yield : 60–75% for analogous N-(5-nitro-2-pyridyl)sulfonamides.

For 4-nitro-N-2-pyridinylbenzenesulfonamide, this method would involve substituting benzenesulfonamide with 4-nitrobenzenesulfonamide. Reaction times vary from 1–30 hours depending on the sulfonamide’s electronic properties.

Challenges and Modifications

-

Side Reactions : Prolonged heating may lead to nitro group reduction or sulfonamide decomposition.

-

Improved Catalysts : Modern variants employ ligand-accelerated Cu catalysts (e.g., phenanthroline) to reduce temperatures to 80–90°C and improve yields to >80%.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.